molecular formula C21H22N6O2 B2684877 N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946297-70-7

N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2684877
CAS No.: 946297-70-7
M. Wt: 390.447
InChI Key: DNBPZYYXIAEXGF-UHFFFAOYSA-N
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Description

N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, with various substituents that contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-amino-1H-pyrazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,5-dimethoxyphenyl and dimethylamino groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[3,4-d]pyrimidine core with 2,5-dimethoxybenzyl chloride and dimethylamine under basic conditions.

    Final Modifications: Further functionalization, if required, can be performed using standard organic synthesis techniques such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents (e.g., benzyl chloride) in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its combination of a dimethoxyphenyl group and a dimethylamino group enhances its potential as a kinase inhibitor, distinguishing it from other pyrazolo[3,4-d]pyrimidine derivatives .

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-26(2)21-24-19(23-17-12-15(28-3)10-11-18(17)29-4)16-13-22-27(20(16)25-21)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBPZYYXIAEXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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